Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate
Overview
Description
“Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate” is a bicyclic N-fused aminoimidazoles derivative . It has shown anticancer potentiality against breast and kidney cancer cells with minimal toxicities to corresponding normal cells .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is a similar structure to the compound , has been well studied in the past decade . The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular formula of the compound is C18H20N4O2 . For more detailed structural information, you may refer to the structure provided by the supplier .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves various types of reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be found in the supplier’s database .Mechanism of Action
Target of Action
The primary target of Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate is the enzyme α-glucosidase . This enzyme plays a significant role in carbohydrate metabolism, breaking down complex sugars into simpler ones such as glucose .
Mode of Action
Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate acts as a potent α-glucosidase inhibitor . It competes with the substrate for the active site of the enzyme, thereby reducing the rate of carbohydrate breakdown . The compound forms hydrogen bonds and electrostatic interactions with the active site residues, leading to a well-oriented conformation in the enzyme’s active site .
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate metabolism pathway . The inhibition of α-glucosidase slows down the breakdown of complex carbohydrates into glucose, thereby controlling post-prandial hyperglycemia in patients with type 2 diabetes (T2D) .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, its potency as an α-glucosidase inhibitor (IC50 = 75.6 µM) suggests that it may have favorable bioavailability .
Result of Action
The inhibition of α-glucosidase by Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate results in a decrease in the rate of carbohydrate breakdown. This leads to a reduction in post-prandial hyperglycemia, which is beneficial for managing T2D .
Future Directions
properties
IUPAC Name |
methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-18(2,3)21-15-14(20-17-19-10-5-11-22(15)17)12-6-8-13(9-7-12)16(23)24-4/h5-11,21H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZJPOHFPAWNQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(N=C2N1C=CC=N2)C3=CC=C(C=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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